molecular formula Mg9Sn5 B14265688 CID 71348699

CID 71348699

Cat. No.: B14265688
M. Wt: 812.3 g/mol
InChI Key: FWLBGZSRSPIQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71348699 is a chemical compound identified in the vacuum-distilled fractions of CIEO (a botanical extract), as demonstrated by GC-MS analysis . Its chemical structure, illustrated in Figure 1 of , remains unspecified in the provided data, but chromatographic profiling highlights its presence in specific distillation fractions. The mass spectrum associated with this compound suggests distinct fragmentation patterns, which are critical for structural elucidation and functional group identification .

Properties

Molecular Formula

Mg9Sn5

Molecular Weight

812.3 g/mol

InChI

InChI=1S/9Mg.5Sn

InChI Key

FWLBGZSRSPIQKV-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Sn].[Sn].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation of CID 71348699 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

CID 71348699 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that retain the core structure of this compound while exhibiting different chemical properties.

Scientific Research Applications

CID 71348699 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of CID 71348699 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The comparison focuses on compounds with analogous molecular features or isolation contexts, as inferred from the evidence.

Structural Analogues

Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with structural modifications such as methyl groups or hydroxyl substitutions (Figure 1 in ). While CID 71348699’s exact structure is unclear, its chromatographic behavior in CIEO fractions suggests it may belong to a class of cyclic or polyketide-derived compounds, akin to oscillatoxins. Key differences include:

  • Molecular Weight : Oscillatoxins exhibit higher molecular weights (e.g., CID 101283546: ~500–600 g/mol) compared to this compound, which is likely smaller based on its GC-MS elution profile .
  • Functional Groups : Oscillatoxins often contain lactone rings and conjugated double bonds, whereas this compound’s mass spectrum may indicate simpler ester or aromatic groups .
Benzothiophene Carboxylic Acids

describes benzothiophene derivatives (e.g., CAS 7312-10-9) with bromine substitutions and carboxyl groups. These compounds share similarities in aromaticity and halogenation patterns, which may align with this compound’s inferred structure. Key distinctions include:

  • Bioavailability : Benzothiophene derivatives like CAS 7312-10-9 show high GI absorption and BBB permeability, whereas this compound’s pharmacokinetic properties are uncharacterized .
  • Synthetic Accessibility : Benzothiophenes are synthetically tailored for drug discovery, while this compound is isolated from natural sources .

Functional Analogues

Ginsenosides (CID Technique in Mass Spectrometry)

highlights the use of collision-induced dissociation (CID) in structural analysis of ginsenosides. While unrelated to this compound as a compound, this underscores the importance of CID (as a technique) in differentiating isomers, such as ginsenoside Rf and pseudoginsenoside F11 .

Comparative Data Table

Property This compound Oscillatoxin D (CID 101283546) Benzothiophene Derivative (CAS 7312-10-9)
Molecular Formula Not specified C₃₀H₄₂O₈ C₉H₅BrO₂S
Molecular Weight Inferred <500 g/mol ~542.65 g/mol 257.10 g/mol
Source CIEO extract Marine cyanobacteria Synthetic
Key Functional Groups Likely ester/aromatic Lactone, conjugated double bonds Bromine, carboxyl
Bioactivity Undetermined Cytotoxic Enzyme inhibition (CYP1A2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.